2,5-Diiodobenzohydrazide
Overview
Description
2,5-Diiodobenzohydrazide is a chemical compound with the molecular formula C7H6I2N2O and a molecular weight of 387.94 g/mol . It is a derivative of benzhydrazide, characterized by the presence of two iodine atoms attached to the benzene ring.
Preparation Methods
The synthesis of 2,5-Diiodobenzohydrazide typically involves the reaction of 2,5-diiodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
2,5-Diiodobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,5-Diiodobenzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Diiodobenzohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s iodine atoms may play a role in its reactivity and interaction with biological molecules. Studies suggest that it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2,5-Diiodobenzohydrazide can be compared with other similar compounds such as:
2,4-Diiodobenzhydrazide: Similar in structure but with iodine atoms at different positions on the benzene ring.
2,5-Dichlorobenzhydrazide: Contains chlorine atoms instead of iodine, leading to different reactivity and applications.
2,5-Dibromobenzhydrazide:
The uniqueness of this compound lies in its specific iodine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,5-diiodobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXZXUZSAXIDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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